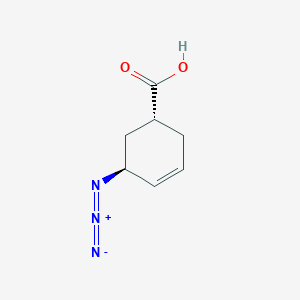

(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique azido group attached to a cyclohexene ring, making it an interesting subject for studies in organic chemistry and related disciplines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid typically involves the cyclopropanation of allyl diazoacetate substrates using engineered carbene transferases . This method allows for high yields and enantiomeric excess, making it a preferred route for producing this compound. The reaction conditions often include the use of myoglobin biocatalysts and whole-cell transformations to achieve the desired stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes. These processes utilize engineered hemoproteins to catalyze the cyclopropanation reactions efficiently. The scalability of these methods makes them suitable for industrial applications, ensuring consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates. The reaction conditions often involve the use of catalysts such as transition metals or engineered enzymes to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various cyclopropane derivatives, amines, and substituted cyclohexenes. These products are valuable intermediates in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its azido group can be used in bioorthogonal chemistry to label and track biomolecules in living systems .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of antiviral and anticancer agents .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes .

Mecanismo De Acción

The mechanism of action of (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets through its azido group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. These reactions are highly specific and efficient, making the compound useful in various biochemical applications .

Comparación Con Compuestos Similares

Similar Compounds

(1R,5S)-6-aminocyclohex-3-ene-1-carboxylic acid: Similar in structure but with an amino group instead of an azido group.

(1R,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid: Contains a hydroxyl group instead of an azido group.

(1R,5S)-5-bromocyclohex-3-ene-1-carboxylic acid: Features a bromine atom in place of the azido group.

Uniqueness

What sets (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid apart from these similar compounds is its azido group, which provides unique reactivity and versatility in chemical synthesis. This group enables the compound to participate in click chemistry, a powerful tool for bioconjugation and material science .

Actividad Biológica

(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid is a chiral compound notable for its unique azido group attached to a cyclohexene ring. This compound has garnered attention in various scientific fields, particularly in organic chemistry, biology, and medicinal chemistry. Its biological activity, especially in the context of bioorthogonal chemistry and potential therapeutic applications, makes it a significant subject of study.

The compound is characterized by the presence of an azido group (-N₃) that imparts unique reactivity. The structure can be represented as follows:

- Molecular Formula : C₇H₈N₄O₂

- CAS Number : 120990-26-3

The biological activity of this compound is primarily attributed to its azido group. This group can participate in click chemistry , allowing it to form stable triazole linkages with alkyne-containing molecules. This property is particularly useful for labeling and tracking biomolecules in living systems.

1. Biochemical Probes

The azido group enables the compound to serve as a biochemical probe in bioorthogonal reactions. These reactions are highly specific and efficient, making this compound valuable for studying protein interactions and cellular processes.

2. Therapeutic Potential

Research indicates potential therapeutic applications in:

- Antiviral Agents : The compound may act as a precursor for synthesizing antiviral drugs.

- Anticancer Agents : Its unique structure allows for modifications that could lead to novel anticancer therapies.

Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound:

- Synthesis and Evaluation : A study synthesized this compound and evaluated its interaction with different biological targets. The results indicated promising activity against certain cancer cell lines, suggesting further exploration into its anticancer properties.

- Bioorthogonal Applications : Another research highlighted the use of the azido group in bioorthogonal labeling techniques, demonstrating its effectiveness in tracking cellular processes in live organisms.

Comparative Analysis

To understand the uniqueness of this compound, it's beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Key Functional Group | Biological Activity |

|---|---|---|---|

| (1R,5S)-6-aminocyclohex-3-ene-1-carboxylic acid | Cyclohexene derivative | Amino (-NH₂) | Potentially lower reactivity in bioorthogonal applications |

| (1R,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid | Cyclohexene derivative | Hydroxyl (-OH) | Less versatile for click chemistry |

| (1R,5S)-5-bromocyclohex-3-ene-1-carboxylic acid | Cyclohexene derivative | Bromo (-Br) | Higher reactivity but less specificity than azido |

Propiedades

IUPAC Name |

(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1,3,5-6H,2,4H2,(H,11,12)/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUSSIYFBSMQDT-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.